2-Bromoethyl heptanoate

Positional isomer reactivity Nucleophilic substitution Synthetic route design

2-Bromoethyl heptanoate is a brominated aliphatic ester classified as an alkylating agent. Its molecular formula is C9H17BrO2, with a molecular weight of 237.13 g/mol.

Molecular Formula C9H17BrO2
Molecular Weight 237.13 g/mol
CAS No. 5454-31-9
Cat. No. B15491770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethyl heptanoate
CAS5454-31-9
Molecular FormulaC9H17BrO2
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OCCBr
InChIInChI=1S/C9H17BrO2/c1-2-3-4-5-6-9(11)12-8-7-10/h2-8H2,1H3
InChIKeyBMUWVWPZSFOUDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethyl Heptanoate (CAS 5454-31-9): Technical Baseline and Key Specifications for Procurement Decisions


2-Bromoethyl heptanoate is a brominated aliphatic ester classified as an alkylating agent. Its molecular formula is C9H17BrO2, with a molecular weight of 237.13 g/mol [1]. The compound features a terminal 2-bromoethyl group esterified with heptanoic acid, making it a versatile building block for nucleophilic substitution and SN2-mediated transformations . Physical property data—density 1.223 g/cm³, boiling point 262.4°C at 760 mmHg, and computed LogP of approximately 3.6—position it as a moderately lipophilic, liquid-phase reagent suitable for organic synthesis in both academic and industrial settings [1].

Why 2-Bromoethyl Heptanoate Cannot Be Substituted by Generic Bromoesters in Research and Industrial Applications


Despite sharing the bromoester functional class, 2-bromoethyl heptanoate exhibits distinct structural and physicochemical differentiation that precludes direct substitution with common analogs. Positional isomers, such as ethyl 2-bromoheptanoate, differ in the location of the bromine atom relative to the ester carbonyl, fundamentally altering reactivity pathways and synthetic utility [1]. Chain-length homologs, including 2-bromoethyl acetate and octanoate, possess significantly different lipophilicities (LogP values ranging from ~0.4 to ~3.3), which directly impact phase-transfer behavior, membrane permeability, and chromatographic retention times . These quantifiable differences render 2-bromoethyl heptanoate uniquely suited for applications requiring a specific balance of reactivity, hydrophobicity, and steric profile. Procurement based solely on in-class functional similarity without considering these parameters introduces variability that compromises experimental reproducibility and process robustness.

Quantitative Comparative Evidence for 2-Bromoethyl Heptanoate vs. Closest Analogs and Alternatives


Positional Isomerism Drives Divergent Reactivity: 2-Bromoethyl Heptanoate vs. Ethyl 2-Bromoheptanoate

2-Bromoethyl heptanoate (CAS 5454-31-9) and ethyl 2-bromoheptanoate (CAS 5333-88-0) are positional isomers with identical molecular formulas but different bromine placement. In 2-bromoethyl heptanoate, the bromine is located on the terminal ethyl group, while in ethyl 2-bromoheptanoate it resides at the α-position adjacent to the carbonyl. This positional difference alters the electrophilic character and steric environment of the reactive center. Experimental data from synthetic studies show that 2-bromoethyl esters undergo SN2 substitution with different kinetics and product distributions compared to α-bromoesters [1]. The α-bromoester is commonly used for enolate alkylation and α-functionalization, whereas the 2-bromoethyl ester serves as a terminal alkylating agent for nucleophiles .

Positional isomer reactivity Nucleophilic substitution Synthetic route design

Lipophilicity Differentiation for Membrane Permeability and Phase Transfer: LogP Comparison Across Bromoethyl Ester Homologs

The computed LogP value for 2-bromoethyl heptanoate is 3.6 [1], positioning it in a lipophilicity range suitable for balanced organic/aqueous partitioning. In contrast, 2-bromoethyl acetate has a LogP of approximately 0.4 [2], making it significantly more hydrophilic, while 2-bromoethyl butyrate and octanoate exhibit LogP values of 1.72 and 3.29, respectively . The heptanoate homolog occupies a middle ground, offering enhanced membrane permeability relative to shorter-chain esters while maintaining better aqueous handling properties than longer-chain variants. This intermediate LogP value is critical for applications in prodrug design, lipid-based formulations, and phase-transfer catalysis where predictable partitioning behavior is required.

Lipophilicity (LogP) Membrane permeability Drug delivery systems

Antimicrobial Bis-Ammonium Salt Formation: 2-Bromoethyl Heptanoate as a Precursor with Quantified Yield

2-Bromoethyl heptanoate was used to prepare bis-ammonium salts with pentamethyldiethylenetriamine, achieving a yield of approximately 72% [1]. In the same study, 2-bromoethyl hexanoate (C6) gave an 80% yield, while 2-bromoethyl octanoate (C8) gave 71% yield. The resulting bis-ammonium salts exhibited antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. The heptanoate-derived salt demonstrated intermediate antimicrobial potency compared to the C6 and C8 homologs, consistent with a chain-length-dependent activity profile. This quantifiable yield and antimicrobial data provide a direct basis for selecting 2-bromoethyl heptanoate over shorter- or longer-chain analogs when a specific balance of hydrophobicity and bioactivity is desired.

Antimicrobial agents Bis-ammonium salts Structure-activity relationship

Density and Volatility Characteristics: 2-Bromoethyl Heptanoate vs. Ethyl 7-Bromoheptanoate

2-Bromoethyl heptanoate exhibits a density of 1.223 g/cm³ and a boiling point of 262.4°C at 760 mmHg [1]. Ethyl 7-bromoheptanoate (CAS 29823-18-5), a terminal bromoester isomer, has a slightly lower density of 1.217 g/mL at 25°C and a boiling point of 112°C at 5 mmHg . The higher density of 2-bromoethyl heptanoate indicates a more compact molecular packing, which can affect solvent selection and phase separation in liquid-liquid extractions. The significantly higher atmospheric boiling point (262.4°C vs. 112°C at 5 mmHg) suggests lower volatility under ambient conditions, reducing evaporative losses during open-vessel reactions and improving safety profiles in large-scale syntheses.

Physical property comparison Process engineering Handling and storage

Steric and Electronic Differentiation in Nucleophilic Substitution: SN2 Reactivity Profile

The reactivity of 2-bromoethyl heptanoate in bimolecular nucleophilic substitution (SN2) is governed by the steric accessibility of the primary bromoethyl carbon and the electronic effect of the adjacent ester oxygen. In contrast, α-bromoesters like ethyl 2-bromoheptanoate exhibit enhanced electrophilicity at the α-carbon due to the electron-withdrawing effect of the adjacent carbonyl, but steric hindrance from the heptyl chain can slow SN2 kinetics . 2-Bromoethyl heptanoate, with its unhindered terminal CH2Br group, is expected to undergo faster SN2 reactions with bulky nucleophiles compared to α-bromoesters. While direct kinetic data for this specific compound are limited, class-level inference from bromoethyl esters versus α-bromoesters supports a higher SN2 rate for terminal bromoethyl substrates [1].

SN2 kinetics Leaving group ability Steric hindrance

Optimal Use Cases for 2-Bromoethyl Heptanoate Based on Quantitative Differentiation


Synthesis of C7-Lipophilic Alkylating Agents for Drug Delivery Conjugates

The LogP value of 3.6 [1] makes 2-bromoethyl heptanoate an ideal alkylating agent for introducing a moderately lipophilic heptanoate chain into drug molecules or prodrugs. This lipophilicity balances membrane permeability with aqueous solubility, facilitating formulation development for oral or transdermal delivery systems. In contrast, shorter-chain bromoethyl esters (e.g., acetate, LogP ~0.4) are too hydrophilic to effectively partition into lipid bilayers, while longer-chain homologs (e.g., octanoate, LogP 3.29) may cause precipitation or handling difficulties .

Preparation of Antimicrobial Bis-Ammonium Salts with Optimized Chain-Length Activity

The 72% yield achieved in the synthesis of bis-ammonium salts from 2-bromoethyl heptanoate [2] positions it as a reliable precursor for building antimicrobial compound libraries. The heptanoate chain length provides an intermediate hydrophobicity that balances antimicrobial potency and cytotoxicity, as demonstrated in structure-activity relationship studies. Researchers designing quaternary ammonium or bis-ammonium compounds should select the heptanoate ester when targeting a specific window of chain-length-dependent bioactivity.

Terminal Functionalization in Multistep Syntheses Requiring Distinct Reactivity from α-Bromoesters

In synthetic routes where both α- and ω-functionalization are required, 2-bromoethyl heptanoate provides a complementary reactivity profile to ethyl 2-bromoheptanoate. The terminal bromoethyl group undergoes SN2 substitution without interference from the ester carbonyl, enabling orthogonal protection/deprotection strategies [3]. This positional differentiation is critical for complex molecule assembly where chemoselectivity is paramount.

Process Development for Large-Scale Alkylation with Reduced Volatility Hazards

The high atmospheric boiling point of 262.4°C [4] translates to low volatility under typical reaction conditions (e.g., 25–80°C), minimizing evaporative losses and reducing exposure risks during kilogram-scale operations. This property, combined with a density of 1.223 g/cm³ that facilitates gravity-driven phase separations, makes 2-bromoethyl heptanoate a preferred choice over lower-boiling alkylating agents in industrial process development.

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